molecular formula C8H15N3O6P2 B12733577 3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt CAS No. 203264-12-4

3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt

Cat. No.: B12733577
CAS No.: 203264-12-4
M. Wt: 311.17 g/mol
InChI Key: GQLKKEUNWLRAQM-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt is a synthetic organic compound that belongs to the class of pyrazinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a pyrazinium core with dimethylamino and diphosphonoethyl substituents, imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt typically involves the following steps:

    Formation of the Pyrazinium Core: The pyrazinium core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Attachment of Diphosphonoethyl Group: The diphosphonoethyl group is attached through phosphorylation reactions, using reagents such as phosphorus oxychloride or phosphoric acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Dimethylamine, phosphorus oxychloride, various solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of specialized materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt involves its interaction with specific molecular targets and pathways. The dimethylamino and diphosphonoethyl groups may play a role in binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyridinium inner salt
  • 3-(Dimethylamino)-1-(2,2-diphosphonoethyl)quinolinium inner salt

Uniqueness

3-(Dimethylamino)-1-(2,2-diphosphonoethyl)pyrazinium inner salt is unique due to its specific pyrazinium core and the presence of both dimethylamino and diphosphonoethyl groups. These structural features confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

203264-12-4

Molecular Formula

C8H15N3O6P2

Molecular Weight

311.17 g/mol

IUPAC Name

[2-[3-(dimethylamino)pyrazin-1-ium-1-yl]-1-phosphonoethyl]-hydroxyphosphinate

InChI

InChI=1S/C8H15N3O6P2/c1-10(2)7-5-11(4-3-9-7)6-8(18(12,13)14)19(15,16)17/h3-5,8H,6H2,1-2H3,(H3-,12,13,14,15,16,17)

InChI Key

GQLKKEUNWLRAQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C[N+](=C1)CC(P(=O)(O)O)P(=O)(O)[O-]

Origin of Product

United States

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